
(R)-N-((R)-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-(®-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the phosphine ligand: The initial step involves the preparation of the phosphine ligand through the reaction of diphenylphosphine with a suitable chiral auxiliary.
Sulfinamide formation: The next step is the introduction of the sulfinamide group. This is achieved by reacting the phosphine ligand with a sulfinyl chloride derivative under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomerically pure compound.
Industrial Production Methods
In an industrial setting, the production of ®-N-(®-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production by adjusting reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-(®-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The phosphine ligand can participate in substitution reactions, where the diphenylphosphanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include:
Sulfoxides and sulfones: Formed through oxidation.
Amines: Resulting from reduction.
Substituted phosphine ligands: Produced through substitution reactions.
Applications De Recherche Scientifique
®-N-(®-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs with high enantioselectivity, improving their efficacy and reducing side effects.
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism by which ®-N-(®-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide exerts its effects involves the following steps:
Coordination: The phosphine ligand coordinates to a metal center, forming a metal-ligand complex.
Activation: The metal-ligand complex activates the substrate, facilitating the catalytic reaction.
Enantioselectivity: The chiral environment created by the ligand induces high enantioselectivity in the reaction, leading to the formation of enantiomerically pure products.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-N-(®-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
®-N-(®-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-thioamide: Contains a thioamide group instead of a sulfinamide group.
Uniqueness
®-N-(®-2-(Diphenylphosphanyl)-1-phenylethyl)-2-methylpropane-2-sulfinamide is unique due to its ability to induce high enantioselectivity in catalytic reactions. The presence of both the phosphine ligand and the sulfinamide group provides a chiral environment that is highly effective in asymmetric synthesis.
Propriétés
Formule moléculaire |
C24H28NOPS |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
N-[(1R)-2-diphenylphosphanyl-1-phenylethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C24H28NOPS/c1-24(2,3)28(26)25-23(20-13-7-4-8-14-20)19-27(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23,25H,19H2,1-3H3/t23-,28?/m0/s1 |
Clé InChI |
PLMGVQHFPQCELA-UHFKCPIBSA-N |
SMILES isomérique |
CC(C)(C)S(=O)N[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


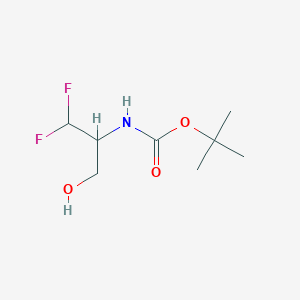
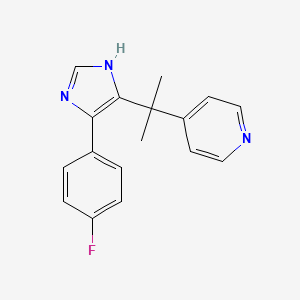
![5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12818702.png)
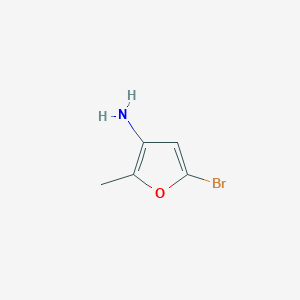
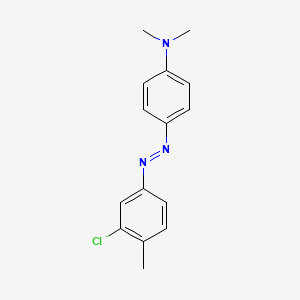

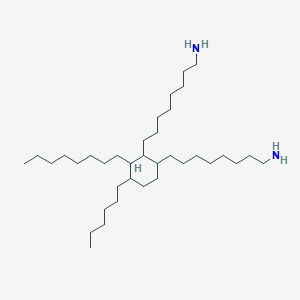
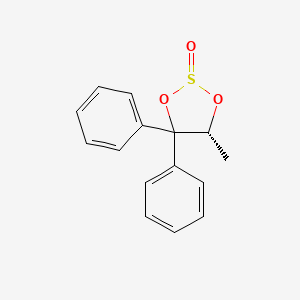
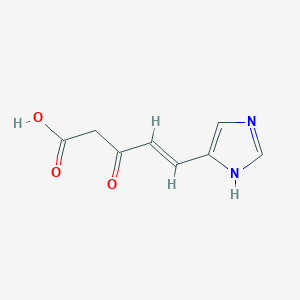
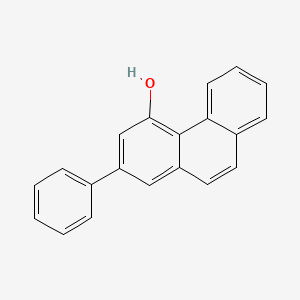
![2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile](/img/structure/B12818759.png)
![(2R,3S,5R)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12818771.png)


